Allyl 2-bromo-2-methylpropionate

Vue d'ensemble

Description

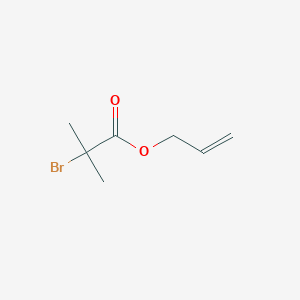

Allyl 2-bromo-2-methylpropionate: is an organic compound with the molecular formula C7H11BrO2 . It is also known by its synonym Allyl 2-bromoisobutyrate . This compound is characterized by the presence of an allyl group and a brominated ester, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl 2-bromo-2-methylpropionate can be synthesized through the esterification of 2-bromo-2-methylpropionic acid with allyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Allyl 2-bromo-2-methylpropionate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The allyl group in the compound can be oxidized to form corresponding epoxides or aldehydes.

Polymerization: The compound can participate in radical polymerization reactions, forming polymers with unique properties

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for oxidation to aldehydes.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) under controlled temperature conditions

Major Products:

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of epoxides or aldehydes.

Polymerization: Formation of polymers with specific functional groups

Applications De Recherche Scientifique

Polymer Chemistry

Polymerization Initiator

ABMP serves as an effective initiator in controlled radical polymerization techniques, particularly in the synthesis of polymer brushes through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This method allows for the creation of well-defined polymer architectures on surfaces, which can enhance the properties of materials used in tribological applications.

Case Study: Polymer Brush Lubrication

A study investigated the use of ABMP in creating polymer brushes on silicon nitride surfaces to improve lubrication under various conditions. The results indicated that:

- Under dry conditions , polymer brushes reduced friction slightly.

- In water , the brushes did not effectively reduce friction due to chain collapse.

- In oil , a significant reduction in friction was observed, achieving a coefficient of friction (COF) as low as 0.0067 with 30 nm thick brushes.

These findings suggest that ABMP-based polymer brushes can provide effective lubrication solutions in mechanical systems operating under oil-lubricated conditions .

Drug Delivery Systems

Biocompatible Polymers

ABMP has been incorporated into biocompatible polymers for drug delivery applications. The compound's ability to form pH-responsive linkages allows for controlled release mechanisms, making it suitable for targeted therapies.

Case Study: Anticancer Drug Delivery

Research highlighted the development of a molecular bottlebrush polymer utilizing ABMP. This polymer demonstrated:

- pH-responsive behavior , allowing for the selective release of anticancer drugs in acidic tumor environments.

- Enhanced stability and solubility compared to traditional drug delivery systems.

This application underscores the potential of ABMP in advancing therapeutic strategies against cancer .

Organic Synthesis

Reagent in Organic Reactions

ABMP is employed as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules. Its bromine atom provides a reactive site for nucleophilic substitution reactions, facilitating the synthesis of diverse organic compounds.

Example Applications:

- Synthesis of Esters : ABMP can be used to synthesize esters through reactions with alcohols, which are valuable intermediates in pharmaceuticals and fragrances.

- Functionalized Polymers : The incorporation of ABMP into polymer backbones allows for the introduction of functional groups that can enhance material properties or enable further chemical modifications.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Polymer Chemistry | Polymer brush lubrication | Reduces friction significantly under oil lubrication |

| Drug Delivery Systems | pH-responsive drug delivery | Effective for targeted cancer therapies |

| Organic Synthesis | Reagent for ester synthesis | Facilitates formation of complex organic compounds |

| Safety and Handling | Moderate health risks; combustible | Requires appropriate safety measures during use |

Mécanisme D'action

The mechanism of action of Allyl 2-bromo-2-methylpropionate involves its reactivity towards nucleophiles and radicals. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. The allyl group can participate in radical reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the bromine and ester groups, which stabilize the transition states during reactions .

Comparaison Avec Des Composés Similaires

- Ethyl 2-bromo-2-methylpropionate

- Methyl 2-bromo-2-methylpropionate

- 2-Bromo-2-methylpropionic acid

Comparison: Allyl 2-bromo-2-methylpropionate is unique due to the presence of the allyl group, which imparts additional reactivity compared to its ethyl and methyl counterparts. The allyl group allows for participation in a wider range of reactions, including polymerization and oxidation, making it a more versatile intermediate in organic synthesis .

Activité Biologique

Allyl 2-bromo-2-methylpropionate (ABMP) is a compound that has garnered attention for its potential applications in various fields, particularly in polymer chemistry and biological studies. This article delves into the biological activities associated with ABMP, highlighting its synthesis, applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C7H11BrO2

- Molecular Weight: 191.07 g/mol

- Boiling Point: 50-51 °C at 12 mmHg

- Density: 1.302 g/mL at 25 °C

ABMP is synthesized through the reaction of allyl alcohol and 2-bromo-2-methylpropionic acid, often utilizing chlorodimethylsilane as a reagent in controlled radical polymerization processes. This initiates the formation of polymer brushes, which are of significant interest in biomedical applications due to their unique surface properties .

1. Polymer Brush Formation

ABMP is primarily used as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP). This method allows for the creation of polymer brushes on various substrates, which can be tailored for specific biological interactions. The polymer brushes have been shown to enhance cell adhesion and differentiation, making them suitable for applications in tissue engineering and regenerative medicine .

2. Neuronal Cell Studies

Research has demonstrated that surfaces modified with ABMP-derived polymer brushes can influence neuronal cell behavior. For instance, studies involving hippocampal neuronal cultures indicated that these surfaces promote cell adhesion and guide neuronal growth patterns, which is crucial for developing neural interfaces and studying neurobiology .

3. Cancer Research

ABMP's role extends into cancer research, where it is utilized to create microfluidic devices that study cancer cell migration. These devices allow researchers to investigate the behavior of cancer stem-like cells within confined environments, providing insights into tumor dynamics and potential therapeutic targets .

Safety and Handling

ABMP is classified as a hazardous material with several safety considerations:

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

- Precautions: Use appropriate personal protective equipment (PPE) when handling this compound to minimize exposure risks .

Research Findings

Recent studies have highlighted the effectiveness of ABMP in creating functionalized surfaces for various biological applications:

Propriétés

IUPAC Name |

prop-2-enyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPLNCYPGHUSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403930 | |

| Record name | Allyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-82-8 | |

| Record name | Allyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.